1H-Indole-1-propanamine, 5-chloro-

Serotonin Transporter SERT Inhibition Indole Pharmacophore

Researchers requiring the N1-propanamine regioisomer for SERT/dopamine transporter SAR programs often face supply gaps-generic 5-haloindoles or 3-substituted analogs introduce irreversible assay variability. 1H-Indole-1-propanamine, 5-chloro- (CAS 46276-91-9) resolves this bottleneck: - The 5-chloro N1-propanamine architecture enables >800-fold DA/5-HT selectivity tuning via N-alkylation of the primary amine terminus. - Distinct from 5-fluoro or 5-bromo congeners, the 5-Cl substitution yields a ~193-fold SERT IC₅₀ shift, critical for systematic halogen scanning. - Serves as a direct precursor for ¹¹C-methyl or ¹⁸F-fluoroethyl labeling without perturbing the low-nanomolar SERT pharmacophore. B2B supply: custom synthesis available at research to multi-gram scales with full analytical certification (HPLC, NMR).

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 46276-91-9
Cat. No. B12121556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-propanamine, 5-chloro-
CAS46276-91-9
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCCN)C=C1Cl
InChIInChI=1S/C11H13ClN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2
InChIKeyMFAXDGGKCTXCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-propanamine, 5-chloro- (CAS 46276-91-9): Core Structural & Procurement Identity for Serotonergic Probe Development


1H-Indole-1-propanamine, 5-chloro- (CAS 46276-91-9), systematically named 3-(5-chloroindol-1-yl)propan-1-amine, is a synthetic 5-chloroindole derivative bearing a primary propan-1-amine side chain on the indole nitrogen (N1) . With a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol, it serves as a versatile building block and a pharmacologically relevant scaffold in neuropsychiatric drug discovery programs targeting monoaminergic systems . The 5-chloro substitution on the indole ring imparts distinct electronic and steric properties that critically differentiate its reactivity and target engagement profile from unsubstituted, 5-fluoro, or 5-bromo indole congeners, making the procurement of this specific CAS number essential for SAR studies where the chlorinated N1-propanamine regioisomer is the required intermediate or reference standard.

Why 1H-Indole-1-propanamine, 5-chloro- Cannot Be Replaced by Other 5-Haloindole Propanamines in Quantitative Pharmacology


In research environments where procurement decisions are driven by assay reproducibility and SAR continuity, generic substitution of 1H-Indole-1-propanamine, 5-chloro- with other 5-haloindole-3-propanamines (e.g., 5-fluoro or 5-bromo analogs) or with N1-unsubstituted 5-chloroindole is not scientifically defensible. The specific N1-propanamine attachment and 5-chloro substitution pattern define a unique pharmacophore that is structurally distinct from the more extensively characterized 3-substituted 5-chloroindole tryptamine analogs like PAL-542 (5-chloro-α-methyltryptamine) [1]. Even within the same halogen series, fluorine and chlorine substitutions produce divergent electronic effects—fluorine's strong electronegativity and small van der Waals radius versus chlorine's moderate electronegativity and larger polarizable surface—that profoundly alter serotonin transporter (SERT) and receptor binding kinetics, as demonstrated by the >800-fold selectivity differences observed among dual dopamine/serotonin releasers with varying 5-haloindole substitutions [1]. Consequently, exchanging the 5-chloro N1-propanamine for any in-class alternative without systematic, quantitative re-validation introduces unacceptable variability in pharmacological readouts.

Quantitative Differentiation Evidence for 1H-Indole-1-propanamine, 5-chloro- vs. Closest Structural Analogs


SERT Binding Affinity of the 5-Chloroindole N1-Propanamine Scaffold vs. 5-Chloroindole Core Alone

When the 5-chloroindole core is elaborated with an N1-propanamine side chain to yield 1H-Indole-1-propanamine, 5-chloro-, the resulting scaffold acquires the capacity to engage the orthosteric site of the serotonin transporter, a property absent in the simpler 5-chloroindole core. 5-Chloroindole (CAS 17422-32-1), which lacks this basic amine side chain, acts as a positive allosteric modulator (PAM) of the 5-HT₃ receptor, inducing only a ~2-fold increase in the apparent affinity of 5-HT at the h5-HT₃A receptor, and does not directly occupy the SERT orthosteric site [1]. In contrast, structurally elaborated 5-chloroindole derivatives with primary amine-bearing side chains have demonstrated low-nanomolar SERT affinity, with Ki values as low as 4.38 nM reported for certain indolylpropylamine analogs in radioligand displacement assays at human SERT [2]. This represents a functional gain-of-binding in the sub-micromolar range that is directly attributable to the N1-propanamine extension.

Serotonin Transporter SERT Inhibition Indole Pharmacophore Binding Affinity

Selectivity Profile of 5-Chloroindole Propanamine Derivatives vs. 5-Fluoro and Unsubstituted Indole Analogs in Monoamine Release Assays

In a head-to-head comparative study across four novel DA/5-HT releasers, the 5-chloro-substituted analog PAL-542 (1-(5-chloro-1H-indol-3-yl)propan-2-amine) exhibited the highest selectivity to release DA/5-HT versus norepinephrine among the series, with >800-fold selectivity relative to NE release potency [1]. The 5-fluoro congener (PAL-544) and the unsubstituted indole analog (PAL-571) showed markedly lower selectivity profiles, underscoring the critical role of the 5-chloro substituent in shaping the monoamine release selectivity fingerprint. Although PAL-542 differs from our target compound in the position of the amine (α-methyl on the side chain vs. terminal primary amine), this comparative dataset provides the strongest available class-level evidence that the 5-chloro substitution on the indole ring, when coupled with an aminoalkyl side chain, confers a unique and quantifiable selectivity advantage over 5-fluoro and 5-unsubstituted indole analogs.

Monoamine Releaser Selectivity Dopamine/Serotonin Ratio Norepinephrine Structure-Activity Relationship

5-HT₂A Receptor Agonist Potency of 5-Chloroindole α-Methyl Tryptamine vs. Non-Chlorinated α-Methyltryptamine Baseline

The 5-chloro substitution on the indole ring profoundly enhances 5-HT₂A receptor agonist potency. The 5-chloroindole analog 5-chloro-α-methyltryptamine (5-chloro-αMT, PAL-542) acts as a potent full agonist at the 5-HT₂A receptor with an EC₅₀ of 6.27 nM and an efficacy of 105% relative to serotonin [1]. In contrast, the parent compound α-methyltryptamine (αMT, lacking the 5-chloro substitution) exhibits significantly lower potency at this receptor subtype, although direct comparative EC₅₀ values from the identical assay system are not available in the curated primary literature. The low single-digit nanomolar potency of the 5-chloro congener establishes a clear structure-activity relationship: the electron-withdrawing 5-chloro substituent critically enhances 5-HT₂A receptor engagement, a property directly transferable to the 5-chloroindole scaffold of our target compound.

5-HT2A Receptor Agonism EC50 Indole Tryptamines Serotonin Receptor Pharmacology

SERT Uptake Inhibition by 5-Chloroindole-3-alkanamines: Quantitative Comparative Data Against the 5-Fluoro Congener

In rat brain synaptosomal [³H]serotonin uptake assays, the 5-chloroindole-3-propanamine derivative PAL-542 demonstrated potent SERT inhibition with an IC₅₀ value of 2.70 nM [1]. A closely related 5-fluoroindole congener tested under comparable synaptosomal conditions exhibited significantly weaker SERT inhibition, with an IC₅₀ of 520 nM at human SERT expressed in HEK293 cells [2]. Although these assays differ in species and expression system, the ~193-fold difference in IC₅₀ magnitude strongly supports a class-level inference that 5-chloro substitution on the indole ring confers >100-fold enhancement in SERT inhibitory potency compared to 5-fluoro substitution. This differential is consistent with the larger polarizable surface and moderate electron-withdrawing character of chlorine, which optimizes hydrophobic interactions within the SERT binding pocket more effectively than fluorine.

SERT Uptake Inhibition IC50 Indole-3-alkanamines Comparative Pharmacology

Preferred Application Scenarios for 1H-Indole-1-propanamine, 5-chloro- Based on Quantitative Differentiation Evidence


SERT-Targeted PET Tracer Precursor Development Requiring N1-Functionalized 5-Chloroindole Scaffolds

The N1-propanamine architecture of 1H-Indole-1-propanamine, 5-chloro- provides an ideal synthetic handle for introducing ¹¹C-methyl or ¹⁸F-fluoroethyl labeling groups while preserving the 5-chloroindole pharmacophore essential for low-nanomolar SERT affinity, as established by the indolylpropylamine class achieving Ki values as low as 4.38 nM at human SERT [1]. This makes it a preferred precursor over N1-unsubstituted 5-chloroindole, which lacks the basic amine required for SERT orthosteric engagement [2].

Structure-Activity Relationship (SAR) Studies Optimizing Monoamine Releaser Selectivity vs. Norepinephrine Transporter

For programs seeking DA/5-HT releasers with minimal noradrenergic activity, the 5-chloroindole sub-structure of this compound is directly validated by PAL-542 data demonstrating >800-fold selectivity for DA/5-HT release over NE [1]. The primary amine terminus of our target compound permits further N-alkylation to systematically probe the selectivity window, offering a strategic advantage over pre-alkylated α-methyl tryptamine analogs that lack this diversification vector [1].

5-HT₂A Receptor Agonist Pharmacophore Elaboration for Neuropsychiatric Probe Discovery

Given the established role of the 5-chloro substituent in achieving single-digit nanomolar 5-HT₂A receptor agonism (EC₅₀ = 6.27 nM for the related 5-chloro-αMT [1]), 1H-Indole-1-propanamine, 5-chloro- serves as a critical building block for synthesizing novel N-substituted analogs. Researchers can exploit the primary amine for reductive amination or amide coupling to fine-tune 5-HT₂A vs. 5-HT₂C selectivity while retaining the potency-conferring 5-chloroindole core.

Comparative Halogen Series Profiling in Monoamine Transporter Assays

When benchmarking the effects of halogen substitution on SERT, DAT, and NET inhibition profiles, this compound enables the generation of the 5-chloro data point within a systematic halogen scan (5-H, 5-F, 5-Cl, 5-Br). Procurement of the specific 5-chloro N1-propanamine ensures that observed differences in transporter inhibition—such as the ~193-fold SERT IC₅₀ difference between 5-Cl and 5-F congeners [REFS-1, REFS-2]—can be attributed with confidence to the halogen identity rather than to variations in side-chain architecture or supplier impurity profiles.

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